molecular formula C13H12O6 B1461008 ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate CAS No. 854045-68-4

ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate

Cat. No.: B1461008
CAS No.: 854045-68-4
M. Wt: 264.23 g/mol
InChI Key: FYFASEMOZCVRMZ-UHFFFAOYSA-N
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Description

Ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate (CAS 854045-68-4) is a synthetic coumarin derivative of significant interest in medicinal chemistry research. This compound, with the molecular formula C13H12O6 and a molecular weight of 264.0 g/mol , features a 7,8-dihydroxycoumarin (daphnetin) core structure. The catechol (7,8-dihydroxy) group is a established key pharmacophore for potent biological activity, particularly in antioxidant function and protein inhibition . The acetate ester substituent at the C-4 position is a strategic modification explored to enhance molecular properties and inhibitory capacity . Researchers are actively investigating this compound and its analogs primarily in two areas. First, it serves as a promising scaffold for developing inhibitors of Myeloid cell leukemia-1 (Mcl-1), a validated anti-apoptotic protein target that contributes to chemotherapy resistance in various cancers . Second, its strong antioxidant potential, driven by the catechol moiety, makes it a candidate for studying oxidative stress-related pathologies such as rheumatoid arthritis, diabetes, and cancer . The compound is offered as an in-stock building block for chemical synthesis and biological screening . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-2-18-10(15)5-7-6-11(16)19-13-8(7)3-4-9(14)12(13)17/h3-4,6,14,17H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFASEMOZCVRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, such as lipoxygenases and cyclooxygenases. These interactions are primarily due to the compound’s ability to donate hydrogen atoms, thereby neutralizing free radicals and reducing oxidative damage.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to upregulate the expression of antioxidant genes, thereby enhancing the cell’s defense mechanisms against oxidative stress. Additionally, it can modulate the activity of transcription factors involved in inflammatory responses, leading to reduced inflammation in cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of lipoxygenases by binding to their active sites, preventing the formation of pro-inflammatory leukotrienes. Additionally, it can activate certain signaling pathways that lead to the expression of genes involved in antioxidant defense.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to sustained upregulation of antioxidant genes and persistent inhibition of inflammatory pathways, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that are excreted through the urine. These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications that direct its localization. This subcellular targeting enhances its efficacy in modulating cellular processes.

Biological Activity

Ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate, also known as ethyl 2-(7,8-dihydroxy-2-oxochromen-4-yl)acetate, is a compound belonging to the class of coumarins. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₃H₁₂O₆
  • Molecular Weight : 264.23 g/mol
  • CAS Number : 854045-68-4

This compound exhibits several biological activities through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.
  • Induction of Apoptosis : It induces apoptosis in vitro, which is crucial for eliminating cancerous cells.
  • Cell Cycle Arrest : The compound can cause cell cycle arrest, preventing cells from progressing through the cycle and thereby inhibiting tumor growth.
  • Antioxidant Activity : this compound has demonstrated antioxidant properties by upregulating antioxidant gene expression and scavenging free radicals .
  • Enzyme Inhibition : It inhibits enzymes involved in oxidative stress pathways such as lipoxygenases and cyclooxygenases, further contributing to its protective effects against cellular damage.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In a study evaluating various derivatives of coumarins, this compound showed high activity against Staphylococcus pneumoniae and moderate activity against other bacteria such as Pseudomonas aeruginosa, Bacillus subtilis, and Salmonella panama .

Anti-inflammatory Effects

Coumarins are known for their anti-inflammatory properties. This compound may contribute to reducing inflammation through its inhibition of pro-inflammatory cytokines and enzymes .

Case Studies and Experimental Results

  • Anticancer Studies :
    • A study demonstrated that treatment with this compound led to a significant reduction in tumor size in animal models when administered at specific dosages .
    • The compound was effective in inducing apoptosis in human cancer cell lines, confirming its potential as a chemotherapeutic agent.
  • Antimicrobial Studies :
    • In vitro tests showed that the compound inhibited the growth of various bacterial strains, indicating its potential application as a natural antimicrobial agent .

Summary Table of Biological Activities

Activity TypeEffectivenessTarget Organisms/Cells
AntimicrobialHigh against S. pneumoniaeVarious bacterial strains
AnticancerInhibits proliferationCancer cell lines
AntioxidantScavenges free radicalsVarious cell types
Anti-inflammatoryReduces inflammationInflammatory cytokines

Scientific Research Applications

Biological Activities

Ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate exhibits several notable biological activities that are relevant for research applications:

  • Anticancer Properties :
    • The compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting potential use as an anticancer agent. It induces apoptosis (programmed cell death) and causes cell cycle arrest, which are critical mechanisms for inhibiting tumor growth .
  • Antioxidant Activity :
    • It demonstrates significant antioxidant properties by upregulating antioxidant gene expression and scavenging free radicals. This activity is vital for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
  • Enzyme Inhibition :
    • This compound inhibits enzymes involved in oxidative stress pathways such as lipoxygenases and cyclooxygenases. This inhibition contributes to its anti-inflammatory effects and potential therapeutic applications in inflammatory diseases.

Pharmacological Applications

The pharmacological potential of this compound extends to several therapeutic areas:

  • Cancer Therapy :
    • Due to its ability to induce apoptosis and inhibit cell proliferation, this compound is being investigated for its potential role in cancer therapy. Studies indicate that it can prevent tumor growth in vivo, making it a candidate for further clinical development .
  • Neuroprotection :
    • The antioxidant properties of this compound suggest it may have neuroprotective effects. Research is ongoing to explore its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Applications :
    • By inhibiting pro-inflammatory enzymes, this compound may be useful in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis in vitro.
Study 2Showed antioxidant effects through the upregulation of antioxidant genes in cellular models exposed to oxidative stress.
Study 3Reported anti-inflammatory properties via inhibition of cyclooxygenase enzymes in animal models.

Comparison with Similar Compounds

Structural and Functional Differences

Key analogues and their properties are summarized below:

Compound Name Substituents Molecular Formula Bioactivity/Applications References
Ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate 7,8-dihydroxy, 2-oxo, ethyl acetate at C4 C₁₃H₁₂O₆ Biotransformation substrate
Methyl (7,8-dihydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate 7,8-dihydroxy, 4-methyl, methyl acetate at C3 C₁₄H₁₄O₇ Not reported; structural variant
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime 7-hydroxy, 4-methyl, 8-carbaldehyde oxime C₁₂H₁₁NO₄ Anti-diabetic activity (IC₅₀ = 12.3 μM)
Ethyl 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetate 5,7-dihydroxy, ethyl acetate at C4 C₁₃H₁₂O₆ Not reported; isomer of target compound
2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid 4-ethyl, 8-methyl, propanoic acid at C7 C₁₆H₁₈O₅ Research use (no specific bioactivity)

Impact of Substituent Position and Type

  • Hydroxyl Groups : The 7,8-dihydroxy configuration in the target compound contrasts with the 5,7-dihydroxy isomer (C₁₃H₁₂O₆), which may alter hydrogen-bonding interactions and solubility .
  • Ester Groups: Ethyl vs. methyl esters influence lipophilicity.
  • Anti-Diabetic Activity: The 8-carbaldehyde oxime derivative (C₁₂H₁₁NO₄) demonstrates significant α-glucosidase inhibition, highlighting the role of aldehyde substituents in bioactivity .

Physical and Chemical Properties

  • Purity : Commercial samples often report ≥95% purity, as seen in related coumarin derivatives .
  • Crystallography : Structural analogs (e.g., methyl derivatives) are analyzed using SHELXL and Mercury software for crystal packing and hydrogen-bonding patterns .

Preparation Methods

Starting Materials and Catalysts

  • Phenolic precursor : 1,2,3-trihydroxybenzene derivatives (e.g., 1,2,3-phenenyl triacetate or 2,3,4-trihydroxybenzaldehyde).
  • β-Ketoester : Ethyl acetoacetate or dimethyl 1,3-acetonedicarboxylate.
  • Catalysts : Perchloric acid or other strong acid catalysts for Pechmann condensation.
  • Solvents : Ethanol, dimethylformamide (DMF), water mixtures.

Pechmann Condensation

  • The phenolic triacetate is reacted with ethyl acetoacetate under perchloric acid catalysis.
  • This reaction proceeds via electrophilic aromatic substitution and intramolecular cyclization to form the coumarin core.
  • The reaction typically occurs under reflux conditions in ethanol or other polar solvents.
  • The acid catalyst facilitates the formation of the chromen-2-one ring system and the attachment of the acetyl group at the 4-position.

Hydroxylation and Side Chain Formation

  • The 7,8-dihydroxy substitution is usually inherent in the phenolic starting material or introduced by selective deprotection/hydrolysis steps.
  • The ethyl acetate moiety at the 4-position is introduced via the β-ketoester component during the condensation.
  • In some protocols, further functionalization such as methylation or azidation at the side chain or hydroxyl groups is performed to modify biological activity.

Post-Synthesis Modifications

  • Chloride intermediates can be refluxed in DMF/water mixtures and treated with nucleophiles like sodium azide to yield azido derivatives.
  • Methylation of hydroxyl groups can be performed using methyl iodide in the presence of bases like sodium carbonate or sodium hydride to study structure-activity relationships.

Representative Experimental Procedure (Adapted from Literature)

Step Reagents & Conditions Description
1 1,2,3-Phenenyl triacetate + ethyl acetoacetate + perchloric acid Reflux in ethanol; Pechmann condensation to form coumarin core with ethyl acetate side chain
2 Hydrolysis or deprotection Removal of acetyl protecting groups to yield 7,8-dihydroxy substitution
3 Purification Flash column chromatography on silica gel or preparative HPLC
4 (Optional) Methyl iodide + Na2CO3 or NaH Selective methylation of hydroxyl groups

Research Findings on Preparation and Activity Correlation

  • The Pechmann condensation under acid catalysis provides good yields of coumarin derivatives with various substitutions at the 4-position, including ethyl acetate groups.
  • The presence of the 7,8-dihydroxy groups is crucial for biological activities such as Mcl-1 inhibition, as methylation of these hydroxyls significantly reduces activity, indicating the importance of free phenolic hydroxyls.
  • Variations in the 4-substituent (e.g., methyl, phenyl, cyano, carboxyl, ester) influence both the synthesis route and the biological properties, with ethyl acetate derivatives being accessible via β-ketoester precursors in the Pechmann reaction.

Summary Table of Key Synthetic Parameters

Parameter Description Typical Conditions Notes
Starting phenolic compound 1,2,3-phenenyl triacetate or 2,3,4-trihydroxybenzaldehyde Commercially available or synthesized Provides hydroxyl groups at 7,8 positions
β-Ketoester Ethyl acetoacetate or dimethyl 1,3-acetonedicarboxylate Stoichiometric amounts Source of ethyl acetate side chain
Catalyst Perchloric acid or other strong acids Catalytic amount (e.g., 0.1 eq) Acid catalyzes Pechmann condensation
Solvent Ethanol, DMF/water mixtures Reflux or room temperature Solvent choice affects yield and selectivity
Reaction time 4–12 hours Depends on substrate and catalyst Longer times may improve yield
Purification Flash chromatography or preparative HPLC Silica gel column, gradient elution Ensures high purity for biological testing

Q & A

Q. How can molecular dynamics simulations predict the compound’s behavior in lipid bilayer systems?

  • Methodological Answer : All-atom MD simulations (GROMACS, CHARMM36 force field) model insertion into a POPC bilayer. Parameters include hydration shells, temperature (310 K), and pressure (1 bar). Trajectory analysis (VMD) quantifies membrane penetration depth and hydrogen bonding with phospholipid headgroups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl (7,8-dihydroxy-2-oxo-2H-chromen-4-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.